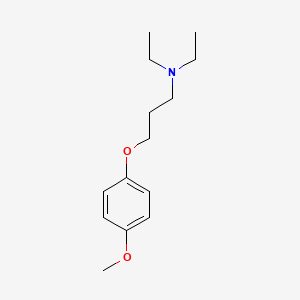![molecular formula C14H17F3N2O B3846813 N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
“N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” is a type of thiourea compound . Thioureas are frequently used in organocatalysis and typically rely on 3,5-bis (trifluoromethyl) phenyl moieties motifs to enhance their catalytic activity .
Synthesis Analysis
Thiourea compounds, including “N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea”, can be synthesized using a multicomponent-reaction (MCR) approach . In this work, the common motifs were replaced with tailorable functional groups, such as ester or sulfone aryls, applying elemental sulfur in a multicomponent reaction (MCR) strategy for the first time for thiourea catalyst synthesis .Chemical Reactions Analysis
“N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” can catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, as well as ring-opening polymerizations (ROP) in a mild and often asymmetric fashion .Physical And Chemical Properties Analysis
“N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” is prone to hydrolysis . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Mechanism of Action
The catalytic interactions of “N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” arise via several mechanisms, for instance by direct activation of the electrophile by hydrogen bonding, indirect activation by anion-binding of the substrate, or by increasing the catalysts Brønsted acidity by anion stabilization .
properties
IUPAC Name |
1-cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)10-5-4-8-12(9-10)19-13(20)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKOZRMMDLLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3846771.png)
![1-[4-(1-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846777.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)


![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)